Sembragiline is a novel, selective, potent, and long-acting, reversible monoamine oxidase B (MAO-B) inhibitor. [] It was specifically developed as a potential treatment for Alzheimer's disease (AD). [] MAO-B is an enzyme primarily found on the outer mitochondrial membranes of astroglia in the brain, but also in serotonergic neurons and the substantia nigra. [] This enzyme participates in the oxidative metabolism of vital monoamines like dopamine, norepinephrine, benzylamine, and phenylethylamine. []
Sembragiline's mechanism of action centers around inhibiting MAO-B activity. [] Increased MAO-B expression, particularly in astroglia surrounding amyloid plaques in AD brains, is hypothesized to increase the production of hydrogen peroxide and reactive oxygen species (ROS). [] These byproducts contribute to the progression of AD pathology. [] By inhibiting MAO-B, Sembragiline aims to reduce ROS-induced oxidative stress, potentially slowing the disease's progression. [] Research in a transgenic animal model with astroglia overexpressing MAO-B demonstrated that Sembragiline provided protection against neuronal loss, reduced ROS formation, and decreased reactive astrogliosis. []
CAS No.: 23654-92-4
CAS No.: 17325-90-5
CAS No.: 14129-48-7
CAS No.: 22725-64-0
CAS No.: 141-81-1
CAS No.: 54123-15-8